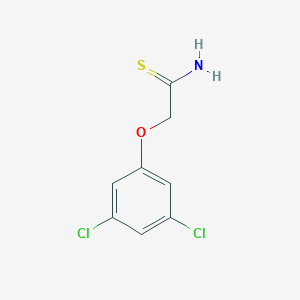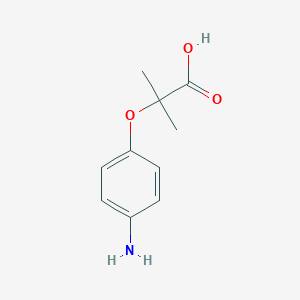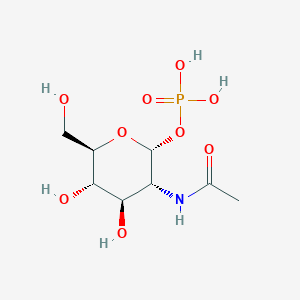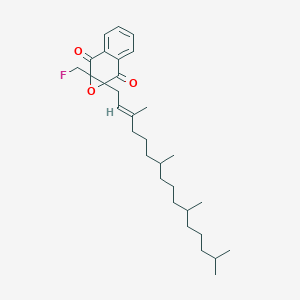
N-Methoxypyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazinecarboxamide, N-methoxy-(9CI) is a chemical compound with the molecular formula C6H7N3O2 and a molecular weight of 153.14 g/mol It is a derivative of pyrazinecarboxamide, where the amide nitrogen is substituted with a methoxy group
Métodos De Preparación
The synthesis of Pyrazinecarboxamide, N-methoxy-(9CI) typically involves the amidation of pyrazinecarboxylic acid with methoxyamine. This reaction can be catalyzed or non-catalyzed, depending on the desired conditions and efficiency. Catalytic amidation often employs coupling agents such as carbodiimides or phosphonium salts to activate the carboxylic acid . Non-catalytic amidation can be achieved under mild conditions using reagents like isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .
Análisis De Reacciones Químicas
Pyrazinecarboxamide, N-methoxy-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it to the corresponding amine.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Pyrazinecarboxamide, N-methoxy-(9CI) has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential antitubercular activity.
Materials Science: It is employed in the synthesis of polymeric copper complexes and other coordination compounds.
Biological Studies: It is used to study liver toxicity prevention and mechanisms of resistance in Mycobacterium tuberculosis.
Industrial Applications: It is utilized in the development of mycobacteria identification kits and as a component in various chemical processes.
Mecanismo De Acción
The mechanism of action of Pyrazinecarboxamide, N-methoxy-(9CI) involves its conversion to pyrazinoic acid in the target organism. Pyrazinoic acid disrupts membrane energetics and inhibits membrane transport functions at acidic pH levels in Mycobacterium tuberculosis . This disruption interferes with the bacterium’s ability to synthesize new fatty acids, which are essential for its growth and replication .
Comparación Con Compuestos Similares
Pyrazinecarboxamide, N-methoxy-(9CI) can be compared with other similar compounds such as:
Pyrazinamide: A well-known antitubercular agent that also converts to pyrazinoic acid in the body.
Isoniazid: Another antitubercular drug that inhibits the synthesis of mycolic acids in Mycobacterium tuberculosis.
Ethambutol: Used in combination with other drugs to treat tuberculosis by inhibiting cell wall synthesis.
Rifampicin: An antibiotic that inhibits bacterial RNA synthesis.
The uniqueness of Pyrazinecarboxamide, N-methoxy-(9CI) lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs.
Propiedades
Número CAS |
115110-16-2 |
|---|---|
Fórmula molecular |
C6H7N3O2 |
Peso molecular |
153.14 g/mol |
Nombre IUPAC |
N-methoxypyrazine-2-carboxamide |
InChI |
InChI=1S/C6H7N3O2/c1-11-9-6(10)5-4-7-2-3-8-5/h2-4H,1H3,(H,9,10) |
Clave InChI |
YCHXQBQMGXGUCO-UHFFFAOYSA-N |
SMILES |
CONC(=O)C1=NC=CN=C1 |
SMILES canónico |
CONC(=O)C1=NC=CN=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-(6-Bromoimidazo[1,2-a]pyrazin-8-yl)morpholine](/img/structure/B53014.png)









